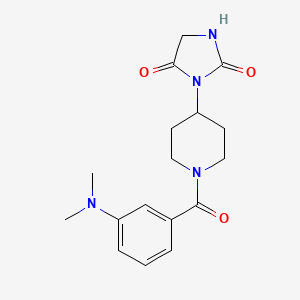

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

CAS No.: 2034366-33-9

Cat. No.: VC4698973

Molecular Formula: C17H22N4O3

Molecular Weight: 330.388

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034366-33-9 |

|---|---|

| Molecular Formula | C17H22N4O3 |

| Molecular Weight | 330.388 |

| IUPAC Name | 3-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C17H22N4O3/c1-19(2)14-5-3-4-12(10-14)16(23)20-8-6-13(7-9-20)21-15(22)11-18-17(21)24/h3-5,10,13H,6-9,11H2,1-2H3,(H,18,24) |

| Standard InChI Key | YUGNLLQDAVLLPH-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Introduction

Synthesis and Characterization

The synthesis of compounds like 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step reactions, including the formation of the piperidine and imidazolidine rings, followed by the introduction of the benzoyl and dimethylamino groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compound.

| Synthesis Step | Method |

|---|---|

| Formation of Piperidine Ring | Reaction of suitable precursors under controlled conditions. |

| Introduction of Benzoyl Group | Acylation reaction using a benzoyl chloride derivative. |

| Formation of Imidazolidine Ring | Condensation reaction involving urea or similar compounds. |

Potential Biological Activities

Compounds with similar structures have shown potential in various biological applications, including antiviral, antibacterial, and anticancer activities. The presence of the piperidine and imidazolidine rings, along with functional groups like the benzoyl and dimethylamino groups, can facilitate interactions with enzymes or receptors involved in disease pathways.

| Potential Activity | Mechanism |

|---|---|

| Antiviral Activity | Inhibition of viral enzymes or interference with viral replication processes. |

| Antibacterial Activity | Disruption of bacterial cell wall synthesis or interference with essential bacterial enzymes. |

| Anticancer Activity | Inhibition of cell proliferation or induction of apoptosis in cancer cells. |

Future Research Directions

Given the lack of specific information on 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, future research should focus on its synthesis, characterization, and biological evaluation. This could involve:

-

Synthetic Chemistry: Developing efficient synthesis routes to obtain the compound in high purity.

-

Biological Screening: Evaluating the compound's activity against various biological targets to identify potential therapeutic applications.

-

Pharmacokinetic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume